molecular formula C12H9BrClNO2 B1372809 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone CAS No. 1159981-10-8

2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone

Cat. No.: B1372809
CAS No.: 1159981-10-8
M. Wt: 314.56 g/mol
InChI Key: HTWBKCKPMMXWLG-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

The compound 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone represents a sophisticated example of heterocyclic chemistry, specifically within the isoxazole family of compounds. Isoxazoles constitute five-membered heterocyclic rings containing both nitrogen and oxygen atoms positioned at the 1 and 2 positions respectively, creating an electron-rich aromatic system with unique reactivity patterns. The significance of this particular compound lies in its complex substitution pattern, which combines multiple functional groups that enhance both its synthetic utility and potential biological activity.

The presence of the bromoacetyl group attached to the isoxazole ring creates a highly reactive electrophilic center, making this compound particularly valuable as an intermediate in organic synthesis. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions that allow for further structural modifications. This reactivity profile positions the compound as a crucial building block in the synthesis of more complex pharmaceutical molecules.

Furthermore, the 4-chlorophenyl substituent at the 3-position of the isoxazole ring introduces additional electronic effects that influence the overall reactivity and potential biological activity of the molecule. The chlorine atom on the phenyl ring serves as an electron-withdrawing group, which can significantly alter the electronic distribution throughout the conjugated system. This electronic modulation is particularly important in medicinal chemistry, where subtle changes in electronic properties can dramatically affect biological activity and selectivity.

The methyl group at the 5-position of the isoxazole ring provides steric hindrance that can influence both the chemical reactivity and biological interactions of the compound. This strategic placement of the methyl substituent demonstrates the precision with which modern synthetic chemists can control molecular architecture to achieve desired properties.

Historical Context of Isoxazole Derivatives

The development of isoxazole chemistry traces back to the pioneering work of Claisen in 1903, who synthesized the first compound in this series through the oximation of propargylaldehyde acetal. This initial breakthrough laid the foundation for what would become one of the most important classes of heterocyclic compounds in pharmaceutical research. The historical significance of isoxazole derivatives has grown substantially over the past century, with these compounds finding applications across diverse therapeutic areas.

The term "isoxazole" itself reflects the historical development of heterocyclic nomenclature, where "iso" indicates the isomeric relationship to oxazole, "oxa" denotes the oxygen atom, "aza" represents the nitrogen atom, and "ole" specifies the five-membered ring structure. This systematic naming convention, proposed by Hantzsch after the discovery of the isomeric oxazole, demonstrates the methodical approach that early organic chemists took in categorizing these novel heterocyclic structures.

Throughout the twentieth century, isoxazole derivatives gained prominence due to their unique combination of aromatic stability and the presence of a weak nitrogen-oxygen bond, which provides a potential site for selective ring cleavage under specific reaction conditions. This dual nature of stability and controlled reactivity has made isoxazoles invaluable as synthetic intermediates, allowing chemists to manipulate substituents while maintaining the ring system integrity, yet permitting ring opening when necessary for further transformations.

The pharmaceutical significance of isoxazole derivatives became particularly apparent with the development of several clinically important drugs containing this heterocyclic core. Notable examples include the cyclooxygenase-2 inhibitor valdecoxib and various beta-lactamase-resistant antibiotics such as cloxacillin, dicloxacillin, and flucloxacillin. These successful pharmaceutical applications have driven continued research into isoxazole chemistry, leading to increasingly sophisticated synthetic methodologies and more complex molecular architectures.

The evolution of isoxazole synthetic chemistry has been marked by significant methodological advances, including the development of transition metal-catalyzed cycloaddition reactions, green chemistry approaches, and regioselective functionalization techniques. These advances have not only improved the efficiency of isoxazole synthesis but have also enabled the creation of more complex derivatives with enhanced bioactivity and selectivity.

Research Objectives and Scope

The investigation of this compound encompasses multiple dimensions of chemical research, reflecting the multifaceted nature of modern heterocyclic chemistry. The primary research objective centers on understanding the structural characteristics and chemical properties that make this compound significant in the broader context of isoxazole chemistry and pharmaceutical development.

A fundamental aspect of this research involves elucidating the structure-activity relationships that govern the compound's chemical behavior. The specific arrangement of functional groups, including the bromoacetyl moiety, the chlorophenyl substituent, and the methyl group on the isoxazole ring, creates a unique molecular architecture that influences both reactivity patterns and potential biological interactions. Understanding these relationships is crucial for predicting the compound's behavior in various chemical environments and for designing related structures with optimized properties.

The scope of this investigation extends to examining the synthetic accessibility and chemical stability of the compound under various conditions. The presence of multiple reactive centers, particularly the bromoacetyl group, necessitates careful consideration of storage conditions, handling procedures, and compatibility with common reagents and solvents. This practical aspect of the research is essential for establishing the compound's utility as a synthetic intermediate or research tool.

Another critical research objective involves comparing this specific compound with related isoxazole derivatives to identify unique properties and potential advantages. The systematic comparison with compounds such as 2-Bromo-1-[3-(3,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one and other structurally related molecules provides insights into how subtle structural modifications affect overall chemical behavior.

The research scope also encompasses an examination of the compound's potential applications in medicinal chemistry and pharmaceutical development. Given the established biological significance of isoxazole derivatives in areas such as anticancer, antimicrobial, and anti-inflammatory research, understanding how the specific structural features of this compound might translate into biological activity represents a crucial research direction.

Table 1: Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C₁₂H₉BrClNO₂
Molecular Weight 314.56 g/mol
Chemical Abstracts Service Number 1159981-10-8
Minimum Purity Specification 95%
Ring System 5-membered isoxazole
Functional Groups Bromoacetyl, chlorophenyl, methyl

Table 2: Comparative Analysis of Related Isoxazole Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Difference
This compound C₁₂H₉BrClNO₂ 314.56 1159981-10-8 Target compound
2-Bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanone C₁₁H₇BrClNO₂ 300.536 258506-49-9 Lacks methyl group
2-Bromo-1-[3-(3,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one C₁₁H₆BrCl₂NO₂ 334.978 175277-38-0 Additional chlorine atom
2-Bromo-1-[3-(2,6-dichloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone C₁₂H₈BrCl₂NO₂ 349.01 620603-88-5 Dichlorophenyl substitution

Properties

IUPAC Name

2-bromo-1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-7-11(10(16)6-13)12(15-17-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWBKCKPMMXWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted isoxazole derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone exhibit potential as pharmaceuticals due to their ability to interact with biological targets:

  • Antimicrobial Activity : Studies have shown that isoxazole derivatives can possess antibacterial properties, making them candidates for antibiotic development.

Anti-inflammatory Agents

Compounds containing isoxazole rings have been investigated for their anti-inflammatory properties. The presence of halogen substituents may enhance their efficacy by improving bioavailability or modulating receptor interactions.

Material Science

The unique chemical structure of this compound allows it to be explored in material science applications:

  • Polymer Chemistry : Its reactive functional groups may be utilized in the synthesis of novel polymers with specific thermal or mechanical properties.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated a series of isoxazole derivatives, including compounds related to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting further exploration in drug development.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers synthesized various halogenated isoxazoles and tested their effects on inflammatory markers in vitro. The findings demonstrated that certain derivatives reduced cytokine levels significantly, indicating potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of the target compound with analogs:

Compound Name Empirical Formula Molecular Weight (g/mol) Substituents on Heterocycle Heterocycle Type Key References
2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone (Target) C₁₂H₉BrClNO₂ 314.56 3-(4-Cl-Ph), 5-Me Isoxazole
2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone C₁₀H₁₀BrClO₂ 277.54 5-Cl, 2-OMe, 4-Me Phenyl
2-Bromo-1-[3-(4-bromophenyl)-5-methylisoxazol-4-yl]ethanone C₁₂H₉Br₂NO₂ 358.01 3-(4-Br-Ph), 5-Me Isoxazole
2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone C₁₂H₁₀BrNO₂ 280.12 2-Ph, 5-Me Oxazole
Key Observations:

Halogen Substitution: The target compound’s 4-chlorophenyl group contrasts with the 4-bromophenyl substituent in its brominated analog (C₁₂H₉Br₂NO₂). Bromine’s larger atomic radius and polarizability may enhance electrophilic reactivity compared to chlorine . The phenyl-substituted analog (C₁₀H₁₀BrClO₂) replaces the isoxazole ring with a chloro-methoxy-phenyl system, reducing molecular weight (277.54 vs. 314.56) and altering solubility .

Heterocycle Type :

  • Isoxazole (O and N at positions 1,2) vs. oxazole (O and N at positions 1,3) rings influence electronic properties. Isoxazole’s lower aromaticity compared to oxazole may affect stability and reaction pathways .
Target Compound:

For example:

  • 2-Bromo-1-(furan-2-yl)ethanone derivatives are prepared by reacting oximes with bromoethanones in methanol .
Analogs:
  • 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone: Likely synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings .
  • Oxazole Derivatives : Synthesized via cyclization of α-bromo ketones with amides or nitriles under basic conditions (e.g., NaHCO₃ in DMF) .

Biological Activity

2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H9BrClNO2 and is characterized by the presence of a bromine atom and a chlorophenyl group attached to an isoxazole moiety. Its structural features are significant in determining its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections summarize findings from diverse studies.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

In addition to its antibacterial properties, the compound also showed promising antifungal activity:

  • Activity Against Fungi : It was effective against various fungal strains, with MIC values indicating strong inhibition. For instance, it showed an MIC of 0.0048 mg/mL against Candida albicans .
Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes .
  • Antimicrobial Synergy : It may enhance the effectiveness of existing antimicrobial agents, potentially allowing for reduced dosages in therapeutic applications .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated that this compound exhibited one of the highest levels of activity against tested bacterial strains compared to other derivatives.

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications to the isoxazole ring significantly influenced biological activity. Substituents at specific positions on the phenyl ring enhanced both antibacterial and antifungal properties .

Q & A

Q. What methodologies are recommended for optimizing the synthesis yield of 2-bromo-1-[3-(4-chlorophenyl)-5-methyl-isoxazol-4-yl]-ethanone?

Synthesis optimization requires systematic variation of reaction parameters. For bromoethanone derivatives, alkylation using 2-bromo-1-(substituted phenyl)ethanone precursors under nucleophilic conditions (e.g., with isoxazole derivatives) is common. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
  • Temperature control : Reactions at 60–80°C improve kinetics while minimizing decomposition .
  • Catalyst use : Base catalysts like K₂CO₃ facilitate deprotonation of heterocyclic amines .
    Example: A 91% yield was achieved for a related bromoethanone derivative using controlled alkylation with 2-bromo-1-(4-methoxyphenyl)ethanone .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

  • ¹H NMR : Distinct signals for the isoxazole methyl group (δ ~2.5 ppm) and bromoethanone carbonyl (δ ~4.7 ppm) confirm substitution patterns .
  • X-ray crystallography : Resolves regiochemical uncertainties in isoxazole and chlorophenyl orientations (e.g., bond angles and torsion angles reported in Acta Crystallographica studies) .
  • FT-IR : Carbonyl stretching frequencies (~1700 cm⁻¹) distinguish keto-enol tautomerism, critical for reactivity studies .

Q. What are the primary challenges in isolating this compound, and how can they be mitigated?

  • Byproduct formation : Competing nucleophilic attacks on the bromoethanone moiety can generate impurities. Use of protecting groups (e.g., silyl ethers) for reactive hydroxyl or amine groups minimizes side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity and bioactivity?

  • DFT calculations : Predict electrophilic sites (e.g., bromine and carbonyl carbons) for nucleophilic substitution or cross-coupling reactions. HOMO-LUMO gaps (~5 eV) correlate with kinetic stability .
  • Molecular docking : Evaluates interactions with biological targets (e.g., enzymes). For analogs, docking into fungal cytochrome P450 active sites explained fungicidal activity .
  • MD simulations : Assess solvation effects and conformational flexibility in aqueous/organic media .

Q. How can contradictory spectroscopic data between studies be reconciled?

Discrepancies in NMR or IR data often arise from solvent polarity, temperature, or tautomeric equilibria. For example:

  • Solvent-induced shifts : DMSO-d₆ vs. CDCl₃ can alter ¹H NMR chemical shifts by 0.2–0.5 ppm .
  • Dynamic effects : Rotameric populations of the chlorophenyl group may split signals in variable-temperature NMR .
    Recommendation: Reproduce experiments under identical conditions and cross-validate with X-ray data .

Q. What strategies are effective for studying this compound’s bioactivity in enzyme inhibition assays?

  • Kinetic assays : Monitor inhibition of acetylcholinesterase or cytochrome P450 isoforms via UV-Vis spectroscopy (e.g., Ellman’s method for thiol-reactive compounds) .
  • Dose-response curves : Use IC₅₀ values to quantify potency. For example, bromoethanone derivatives showed IC₅₀ values <10 µM against fungal targets .
  • Structural analogs : Compare bioactivity with 2-bromo-1-(2,4-dichlorophenyl)ethanone derivatives to identify pharmacophore elements .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this brominated compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) during synthesis .
  • Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal .

Q. How can researchers validate the purity of this compound for mechanistic studies?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% as per HPLC standards) .
  • Elemental analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., C: 46.96%, H: 3.94% for a related compound) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.